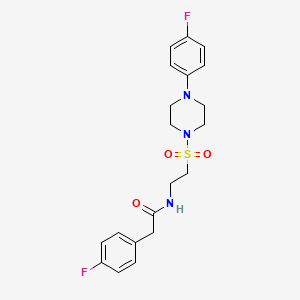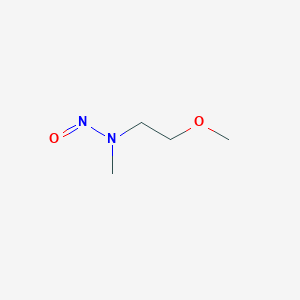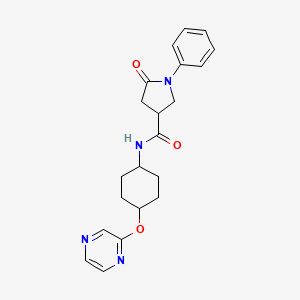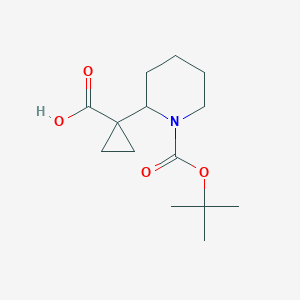![molecular formula C18H15N3O2 B2819238 (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide CAS No. 2035017-79-7](/img/structure/B2819238.png)
(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-([2,3’-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide is a synthetic organic compound that features a bipyridine moiety linked to a furan ring via an acrylamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-([2,3’-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide typically involves the following steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using appropriate pyridine derivatives.
Acrylamide Formation: The acrylamide group can be introduced via a reaction between an acrylate ester and an amine derivative of the bipyridine intermediate.
Furan Ring Introduction: The furan ring can be attached through a Heck reaction or a similar coupling reaction, using a furan derivative and the acrylamide intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-([2,3’-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The acrylamide group can be reduced to form amines or other reduced derivatives.
Substitution: The bipyridine moiety can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the acrylamide group could yield amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-N-([2,3’-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide can be used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can be studied for their catalytic, electronic, and photophysical properties.
Biology and Medicine
In biology and medicine, compounds containing bipyridine and furan structures have been investigated for their potential as therapeutic agents. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, depending on their specific structure and mode of action.
Industry
In industry, such compounds can be used in the development of advanced materials, such as organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells
Mecanismo De Acción
The mechanism of action of (E)-N-([2,3’-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide would depend on its specific application. For example, as a ligand in coordination chemistry, it would interact with metal ions to form complexes, influencing their electronic and catalytic properties. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry, forming stable complexes with various metal ions.
Furan-2-carboxamide:
N-(2-Pyridylmethyl)acrylamide: A compound similar to (E)-N-([2,3’-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide, but with a single pyridine ring instead of a bipyridine moiety.
Uniqueness
(E)-N-([2,3’-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide is unique due to the combination of its bipyridine and furan structures, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall performance in various applications.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-18(8-6-16-4-2-10-23-16)21-12-14-5-7-17(20-11-14)15-3-1-9-19-13-15/h1-11,13H,12H2,(H,21,22)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKOBMNDOQTWJH-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2819161.png)
![4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2819162.png)
![tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B2819163.png)
![N-(4-methylphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2819165.png)
![2,3,4,4a,5,10b-Hexahydrochromeno[4,3-b][1,4]oxazine;hydrochloride](/img/structure/B2819166.png)
![6-[3-(3,5-dichlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2819167.png)
![N-(2-methoxyethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2819170.png)
![2-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione](/img/structure/B2819173.png)



